7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core with multiple substituents that modulate its physicochemical and biological properties. Key structural features include:
- 3-(2-Methoxyphenyl) substituent: Aromatic ring with a methoxy group at the ortho position, contributing to steric and electronic effects.
- 8-((4-Methylpiperazin-1-yl)methyl) group: A piperazine-derived side chain linked via a methylene group, commonly associated with improved pharmacokinetic properties (e.g., solubility, bioavailability) .
- 2-Trifluoromethyl group: Introduces strong electron-withdrawing effects and metabolic stability .
The molecular formula is inferred as C₂₄H₂₃F₃N₂O₄ (molecular weight ≈ 462.47 g/mol), based on analogs like the 4-methoxyphenyl variant in .
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-27-9-11-28(12-10-27)13-16-17(29)8-7-15-20(30)19(14-5-3-4-6-18(14)31-2)22(23(24,25)26)32-21(15)16/h3-8,29H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZEFKYKRLIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Hydroxyl group at position 7
- Methoxyphenyl group at position 3
- Piperazine moiety at position 8
- Trifluoromethyl group at position 2
Its molecular formula is with a molecular weight of approximately 448.43 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound acts as an adjuvant to enhance the efficacy of existing antibiotics.
- Anticancer Properties : Exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown significant activity against melanoma cells in vitro and reduced metastasis in vivo . The presence of the piperazine group is thought to play a crucial role in its anticancer efficacy.
- Antiviral Effects : Preliminary studies suggest potential antiviral activity against Hepatitis C Virus (HCV), with some derivatives displaying selective indices greater than 20 . The structure-activity relationship (SAR) studies indicate that modifications in the piperazine moiety can significantly impact antiviral potency.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Biomolecules : The compound interacts with various cellular targets, which may include enzymes involved in cellular signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.
- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation in resistant bacterial strains, enhancing their susceptibility to antibiotics .
- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, the compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways, leading to decreased cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Showed significant antimicrobial activity against drug-resistant strains. |
| Study B | Demonstrated cytotoxic effects on melanoma cells with reduced metastasis in animal models. |
| Study C | Identified antiviral activity against HCV with promising SAR results. |
Comparison with Similar Compounds
Below is a systematic comparison with structurally related chromen-4-one derivatives, focusing on substituent variations and their implications:
Modifications at Position 8 (Piperazine Side Chain)
Key Findings :
- Ethyl substitution () increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Hydroxyethyl () enhances solubility but may introduce metabolic instability due to hydroxyl group oxidation .
Modifications at Position 3 (Aryl Substituent)
Key Findings :
- 4-Chlorophenyl () : Higher electrophilicity may enhance binding to electron-rich targets (e.g., kinases) but reduce metabolic stability due to halogenated aryl groups .
Substituent Effects at Position 2
Key Findings :
- The trifluoromethyl group (target, ) is critical for resistance to oxidative metabolism, as seen in FDA-approved drugs like Celecoxib .
- Removal of this group () simplifies synthesis but compromises stability and target affinity .
Computational and Structural Insights
- DFT Studies () : The 4-methylpiperazinyl group in the target compound exhibits a partial positive charge (+0.32 e) on the methylated nitrogen, facilitating interactions with negatively charged protein residues .
- Crystallography (): The chromenone core in analogs adopts a planar conformation, while bulky substituents (e.g., 4-chlorophenyl) induce slight distortions (~10° dihedral angle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
